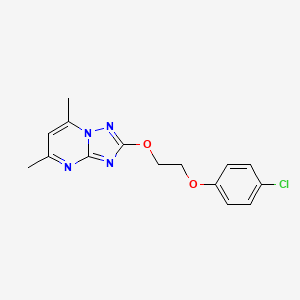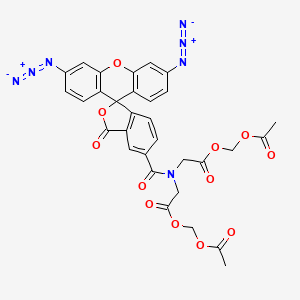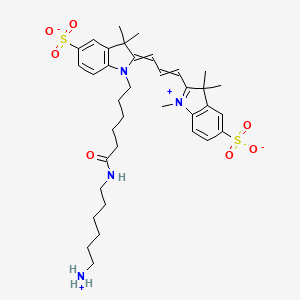
Tafluprost ethyl amide
説明
Tafluprost ethyl amide is a derivative of the tafluoprost prodrug . It is a prostaglandin derivative capable of reducing intraocular pressure (IOP) and influencing eyelash growth . It has been used in antiglaucoma ophthalmic compositions or cosmetics .
Synthesis Analysis
A novel convergent synthesis of Tafluprost was developed employing Julia–Lythgoe olefination of the structurally advanced prostaglandin phenylsulfone 16, with an aldehyde ω-chain synthon 17 . The use of the same prostaglandin phenylsulfone 16, as a starting material in parallel syntheses of all commercially available antiglaucoma PGF2α analogs, significantly reduces manufacturing costs .Molecular Structure Analysis
The molecular formula of Tafluprost ethyl amide is C24H33F2NO4 . The average mass is 437.520 Da and the monoisotopic mass is 437.237762 Da .Chemical Reactions Analysis
The main chemical reaction involved in the use of Tafluprost ethyl amide is its ability to reduce intraocular pressure (IOP) and influence eyelash growth . It is used in antiglaucoma ophthalmic compositions or cosmetics .Physical And Chemical Properties Analysis
Tafluprost ethyl amide has a density of 1.2±0.1 g/cm^3 . Its boiling point is 609.3±55.0 °C at 760 mmHg . The vapor pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 95.2±3.0 kJ/mol . The flash point is 322.3±31.5 °C .科学的研究の応用
Antiglaucoma Agent
Tafluprost ethyl amide is a unique 15-deoxy-15,15-difluoro-16-phenoxy prostaglandin F 2 α (PGF 2α) analog used as an efficacious ocular hypotensive agent in the treatment of glaucoma and ocular hypertension . It can be used as monotherapy, or as adjunctive therapy to β-blockers .
Synthesis of Prostaglandins
Tafluprost ethyl amide is synthesized from the structurally advanced prostaglandin phenylsulfone, which is also successfully applied for manufacturing of pharmaceutical grade latanoprost, travoprost and bimatoprost . The use of the same prostaglandin phenylsulfone as a starting material in parallel syntheses of all commercially available antiglaucoma PGF 2α analogs significantly reduces manufacturing costs .
Treatment of Ocular Hypertension
Tafluprost ethyl amide is used in the treatment of ocular hypertension, a major risk factor for progression of the irreversible blinding disease glaucoma . It has been used as first line therapy for the treatment of open angle glaucoma and ocular hypertension due to its potent IOP-lowering efficacy, low likelihood of systemic adverse effects, once-daily dosing and good patient adherence .
Treatment of Eyelash Hypotrichosis
Formulations containing Tafluprost ethyl amide have been used in the treatment of eyelash hypotrichosis . It is a derivative of the tafluoprost (free acid) prodrug tafluprost .
Use in Cosmetics
In addition to its medical applications, Tafluprost ethyl amide has also been used in cosmetics . It is a derivative of the tafluoprost (free acid) prodrug tafluprost .
Lengthening Eyelashes
Tafluprost ethyl amide is a prostaglandin analog used to lengthen eyelashes . It has very similar use with another prostaglandin analog, Bimatoprost .
将来の方向性
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZKLIPANASSBD-MSHHKXPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tafluprost ethyl amide | |
CAS RN |
1185851-52-8 | |
| Record name | Taflpostamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185851528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Heptenamide, 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-N-ethyl-, (5Z)- (ACI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl Tafluprostamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJG9Y3YD25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of developing a novel synthesis route for prostaglandin analogs like Tafluprost?
A1: The research highlights the economic benefits of developing a novel convergent synthesis route for Tafluprost []. Using a common starting material, prostaglandin phenylsulfone 16, for the synthesis of various prostaglandin analogs (latanoprost, travoprost, bimatoprost, and tafluprost) offers significant cost reductions in large-scale production. This approach streamlines the manufacturing process and allows for the efficient production of multiple medications from a common precursor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













